7-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
The compound 7-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a structurally complex molecule featuring a tricyclic core fused with a piperazine sulfonamide moiety. Its unique architecture combines a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one scaffold linked to a 2-chlorobenzoyl-substituted piperazine via a sulfonyl bridge. This design is characteristic of compounds targeting neuroreceptors (e.g., serotonin receptors) due to the piperazine group’s affinity for G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
7-[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-20-6-2-1-5-19(20)23(29)25-10-12-26(13-11-25)32(30,31)18-14-16-4-3-9-27-21(28)8-7-17(15-18)22(16)27/h1-2,5-6,14-15H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMBDEXFCCOZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a family of piperazine sulfonamide derivatives with modifications on the benzoyl group and tricyclic core. Below is a comparative analysis with structurally related molecules:
Pharmacological and Physicochemical Insights
Substituent Effects on Bioactivity :
- Chloro vs. Methoxy : The 2-chloro substituent (as in the target compound) typically enhances lipophilicity and membrane permeability compared to methoxy groups, but methoxy derivatives (e.g., compound in ) show superior 5-HT1A binding due to hydrogen-bonding interactions.
- Fluoro Substituents : The 3-fluoro analog () exhibits a balance between metabolic stability and receptor selectivity, making it a candidate for prolonged CNS activity.
Core Modifications: The tricyclic core’s rigidity influences receptor fit. For example, dione-containing analogs (e.g., ) exhibit altered conformational flexibility, reducing off-target effects compared to the monoketone target compound.
Synthetic Challenges: The sulfonyl-piperazine linkage in the target compound requires precise stereochemical control during synthesis, as noted in studies using SHELX software for crystallographic validation of similar structures .
Research Findings and Gaps
- Solubility and ADME : The 4-methoxy acetyl derivative () highlights trade-offs between solubility and potency, underscoring the need for prodrug strategies for the chloro-substituted compound.
- Structural Validation : X-ray crystallography data for related compounds (e.g., ) confirm the tricyclic core’s planar geometry, critical for receptor docking.
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